![molecular formula C22H30N2O4S2 B1663903 10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(dimethylamino)ethyl) ester, monoethanesulfonate CAS No. 38044-68-7](/img/structure/B1663903.png)
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(dimethylamino)ethyl) ester, monoethanesulfonate
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Overview
Description
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(dimethylamino)ethyl) ester, monoethanesulfonate is a Drug / Therapeutic Agent.
Scientific Research Applications
Chemiluminescence Properties
Chemiluminogenic Properties in Organic Environments : Aryl esters of 9-carboxy-10-methylacridinium acid, including derivatives of 10(9H)-Acridinecarbothioic acid, have been studied for their chemiluminescent (CL) properties. These compounds demonstrate strong dependence on solvent parameters and base concentrations, influencing their CL efficiency. This research suggests their potential use in new chemiluminescence systems (Krzymiński et al., 2010).
Development of Luminescent Acridinium Ester Derivatives : A novel synthesis method for acridinium esters with enhanced luminescent properties was developed. This includes derivatives of the compound , which shows potential for use in luminescent applications (Sato, 1996).
Molecular Structure Analysis
- X-ray Crystallography of Anticancer Agents : Derivatives of 9-aminoacridine-4-carboxamide, closely related to 10(9H)-Acridinecarbothioic acid, were analyzed using X-ray crystallography. This study provided insights into the conformational flexibility of these compounds, which are of interest as potential anti-cancer agents (Hudson et al., 1987).
Chemiluminescent Labeling and Detection
Nucleic Acid Target Detection : Acridinium esters, including 10(9H)-Acridinecarbothioic acid derivatives, have been used as labels in nucleic acid probe-based systems. Their chemiluminescent properties allow for sensitive detection and quantitation of multiple nucleic acid targets in homogeneous assay formats (Nelson et al., 1996).
Efficient Chemiluminogenic Systems : The study on 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulfonates, structurally related to the compound , explored their potential as chemiluminescence labels in ultra-sensitive analyses. This research highlighted the importance of substituents in enhancing chemiluminescent properties (Zadykowicz et al., 2016).
properties
CAS RN |
38044-68-7 |
---|---|
Product Name |
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(dimethylamino)ethyl) ester, monoethanesulfonate |
Molecular Formula |
C22H30N2O4S2 |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
S-[2-(dimethylamino)ethyl] 9,9-dimethylacridine-10-carbothioate;ethanesulfonic acid |
InChI |
InChI=1S/C20H24N2OS.C2H6O3S/c1-20(2)15-9-5-7-11-17(15)22(18-12-8-6-10-16(18)20)19(23)24-14-13-21(3)4;1-2-6(3,4)5/h5-12H,13-14H2,1-4H3;2H2,1H3,(H,3,4,5) |
InChI Key |
MAKMEJFMDVCROW-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)O.CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN(C)C)C |
Canonical SMILES |
CCS(=O)(=O)O.CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN(C)C)C |
Appearance |
Solid powder |
Other CAS RN |
38044-68-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(dimethylamino)ethyl) ester, monoethanesulfonate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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